molecular formula C7H4BrF4NO B2836572 5-Bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)pyridine CAS No. 1701953-27-6

5-Bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)pyridine

Cat. No. B2836572
CAS RN: 1701953-27-6
M. Wt: 274.013
InChI Key: QOPGQXVUCSGIRY-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)pyridine is a chemical compound with the CAS Number: 2377032-36-3 . It has a molecular weight of 274.01 . The compound is stored at 4 degrees Celsius and is available in liquid form .


Molecular Structure Analysis

The InChI code for 5-Bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)pyridine is 1S/C7H4BrF4NO/c8-4-1-5(9)6(13-2-4)14-3-7(10,11)12/h1-2H,3H2 . This code provides a specific textual identifier for the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)pyridine are not detailed in the sources, it’s known that similar compounds are used as reactants in the preparation of various derivatives .


Physical And Chemical Properties Analysis

5-Bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)pyridine is a liquid at room temperature . It has a predicted boiling point of 195.8±40.0 °C and a predicted density of 1.713±0.06 g/cm3 .

Scientific Research Applications

Spectroscopic and Computational Studies

5-Bromo-2-(trifluoromethyl)pyridine, a compound closely related to 5-Bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)pyridine, has been extensively characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Its geometric structure was optimized using density functional theory (DFT) methods. This compound exhibits notable non-linear optical (NLO) properties, determined through time-dependent DFT (TD-DFT) methods. It also showed interaction with pBR322 plasmid DNA and demonstrated antimicrobial activities, highlighting its potential in materials science and biomedical research (Vural & Kara, 2017).

Heterocyclic Systems Synthesis

Research into pyridoxaboroles, which are fused heterocyclic systems combining pyridine and oxaborole rings, has led to innovative synthetic pathways from simple halopyridines. These compounds, through their unique structural properties, contribute to the understanding of nitrogen-boron coordination and hydrogen bonding, crucial for designing new molecules with potential applications in medicinal chemistry and materials science (Steciuk et al., 2015).

Antifungal Agent Synthesis

Voriconazole, a broad-spectrum triazole antifungal agent, showcases the importance of halopyridines in pharmaceutical synthesis. The process involves the stereocontrolled addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative, demonstrating the critical role of fluorinated pyridines in developing life-saving medications (Butters et al., 2001).

Radiolabeling for PET Imaging

The synthesis of a [6-pyridinyl-18F]-labelled fluoro derivative of WAY-100635 illustrates the application of fluorinated pyridines in creating radioligands for brain 5-HT1A receptor imaging with PET. This advancement enhances the understanding of neurological disorders and facilitates the development of targeted therapies (Karramkam et al., 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF4NO/c8-4-1-5(9)6(13-2-4)14-3-7(10,11)12/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPGQXVUCSGIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)OCC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)pyridine

CAS RN

1701953-27-6
Record name 5-bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)pyridine
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